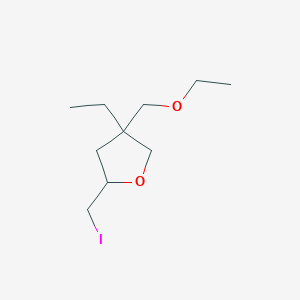
4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane is a heterocyclic organic compound featuring a five-membered ring structure with oxygen and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane typically involves the reaction of ethyl oxirane with iodomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxirane ring, which is subsequently opened by the nucleophilic attack of the iodide ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include halogenation reactions and the use of protective groups to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxirane ring can be reduced to form diols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-(Ethoxymethyl)-4-ethyl-2-(hydroxymethyl)oxolane.
Oxidation: Formation of 4-(Ethoxymethyl)-4-ethyl-2-(formylmethyl)oxolane.
Reduction: Formation of 4-(Ethoxymethyl)-4-ethyl-2-(hydroxymethyl)oxolane.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane involves its interaction with nucleophilic sites in biological molecules. The iodine atom can form covalent bonds with nucleophilic centers, leading to the modification of biological macromolecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxymethyl)-4-ethyl-2-(iodomethyl)oxolane
- 4-(Ethoxymethyl)-4-methyl-2-(iodomethyl)oxolane
- 4-(Ethoxymethyl)-4-ethyl-2-(bromomethyl)oxolane
Uniqueness
4-(Ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and ethoxymethyl groups, along with the iodine atom, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C10H19IO2 |
|---|---|
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
4-(ethoxymethyl)-4-ethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C10H19IO2/c1-3-10(7-12-4-2)5-9(6-11)13-8-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
SSKGOFWXQVGTRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(OC1)CI)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


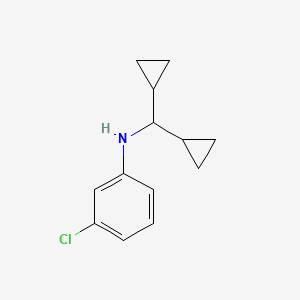
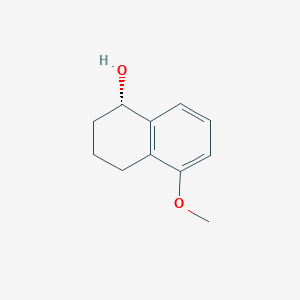
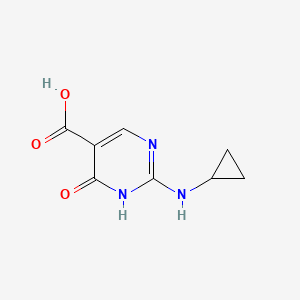

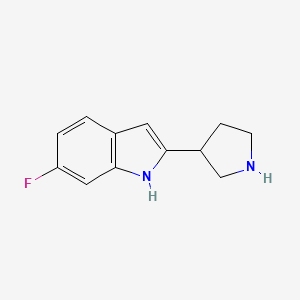
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)
![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13224771.png)
![tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13224773.png)
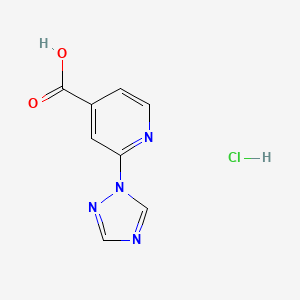
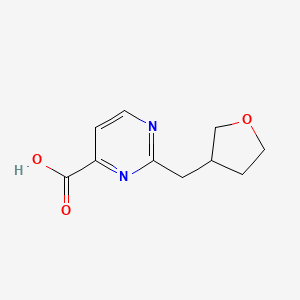
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid](/img/structure/B13224789.png)
![N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13224796.png)
![tert-Butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13224803.png)
